molecular formula C10H8BrNO3 B1415943 Methyl 4-bromo-2-cyano-5-methoxybenzoate CAS No. 1805248-67-2

Methyl 4-bromo-2-cyano-5-methoxybenzoate

Cat. No.: B1415943
CAS No.: 1805248-67-2
M. Wt: 270.08 g/mol
InChI Key: QHDCVBWFVBSCNH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-5-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by the introduction of a cyano group. One common method includes the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methoxybenzoic acid.

    Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 4-bromo-2-methoxybenzoate.

    Cyanation: Finally, the ester is treated with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the cyano group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Methyl 4-amino-2-cyano-5-methoxybenzoate.

    Oxidation: Methyl 4-bromo-2-cyano-5-carboxybenzoate.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The bromine and cyano groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-bromo-4-cyano-5-methoxybenzoate
  • Methyl 5-bromo-2-methoxybenzoate

Uniqueness

Methyl 4-bromo-2-cyano-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both a bromine atom and a cyano group on the benzene ring provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-4-7(10(13)15-2)6(5-12)3-8(9)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCVBWFVBSCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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